molecular formula C11H19NO3 B2918339 tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 2385804-87-3

tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B2918339
CAS No.: 2385804-87-3
M. Wt: 213.277
InChI Key: DQZRTDCZOSUXDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate” can be achieved from Di-tert-butyl dicarbonate and {3-azabicyclo[3.1.1]heptan-1-yl}methanol .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H21NO3 . The InChI code for this compound is 1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-8-4-11(14,5-8)7-12/h8,14H,4-7H2,1-3H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 318.2° C at 760 mmHg , a predicted density of 1.2 g/cm3 , and a predicted refractive index of n20D 1.52 . The compound is typically stored at a temperature of 4°C .

Scientific Research Applications

Efficient Synthesis Routes

  • An efficient scalable synthesis route has been developed for the enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This route offers significant improvements over previous methods, including an elegant solution for the epimerization/hydrolysis of the undesired diastereoisomer, facilitating the production of the compound in large quantities with a 43% yield over nine chemical transformations (Maton et al., 2010).

Molecular Structure and Synthesis

  • The synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate have been detailed, demonstrating its formation from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization. This process was followed by characterization through 1H NMR spectroscopy and high-resolution mass spectrometry, with the structure confirmed via single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Novel Scaffolds for Piperidine Derivatives

  • A new scaffold for the preparation of substituted piperidines has been developed through the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate. This method involves regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, highlighting the versatility of such compounds in generating diverse molecular structures (Harmsen et al., 2011).

Asymmetric Synthesis and Aza-Diels-Alder Reactions

  • Asymmetric synthesis of bicyclic amino acid derivatives has been achieved through Aza-Diels-Alder reactions in aqueous solution, demonstrating the synthesis potential of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates. This process indicates the applicability of these compounds in generating enantiomerically pure substances, crucial for the development of pharmaceutical agents (Waldmann & Braun, 1991).

Conformationally Constrained Amino Acids

  • Research on conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids has led to the synthesis of a glutamic acid analogue, showcasing the utility of these compounds in creating peptidomimetics and exploring structural activity relationships in drug design (Hart & Rapoport, 1999).

Safety and Hazards

The safety information for “tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate” includes several hazard statements: H302, H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

As for the future directions, “tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate” holds potential for further exploration in the field of proteomics research . Its unique structure and properties could be leveraged for the development of new synthetic methodologies and the study of enzyme inhibitors and drug delivery systems.

Properties

IUPAC Name

tert-butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-8-4-11(14,5-8)7-12/h8,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZRTDCZOSUXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C2)(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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